9-Bromo-betamethasone Valerate-d9

Isotope Dilution Mass Spectrometry Internal Standard Selection Betamethasone Impurity Profiling

9-Bromo-betamethasone Valerate-d9 is a stable isotope-labeled analogue of 9-Bromo-betamethasone Valerate, the compound designated as Betamethasone Valerate EP Impurity D and USP Related Compound D. With a molecular formula of C₂₇H₂₈D₉BrO₆ and a molecular weight of 546.54 Da, it incorporates nine deuterium atoms on the valerate side chain, producing a +9 Da mass shift relative to its non-deuterated counterpart (C₂₇H₃₇BrO₆, MW 537.48).

Molecular Formula C₂₇H₂₈D₉BrO₆
Molecular Weight 546.54
Cat. No. B1154284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-betamethasone Valerate-d9
Synonyms(8S,9R,10S,11S,13S,14S,16S,17R)-9-Bromo-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl Pentanoate-d9
Molecular FormulaC₂₇H₂₈D₉BrO₆
Molecular Weight546.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromo-betamethasone Valerate-d9 – Deuterated Corticosteroid Impurity Standard for High-Precision Mass Spectrometry Analysis


9-Bromo-betamethasone Valerate-d9 is a stable isotope-labeled analogue of 9-Bromo-betamethasone Valerate, the compound designated as Betamethasone Valerate EP Impurity D and USP Related Compound D [1]. With a molecular formula of C₂₇H₂₈D₉BrO₆ and a molecular weight of 546.54 Da, it incorporates nine deuterium atoms on the valerate side chain, producing a +9 Da mass shift relative to its non-deuterated counterpart (C₂₇H₃₇BrO₆, MW 537.48) . This compound belongs to the class of deuterated corticosteroid impurity reference standards and is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 9-Bromo-betamethasone Valerate via isotope dilution mass spectrometry (IDMS) in pharmaceutical quality control and bioanalytical applications .

Why Non-Deuterated Impurity Standards Cannot Substitute 9-Bromo-betamethasone Valerate-d9 in LC/GC-MS Quantification Workflows


Non-deuterated 9-Bromo-betamethasone Valerate cannot serve as an internal standard for its own quantification via mass spectrometry because it is chromatographically and spectrometrically indistinguishable from the target analyte. Reliable quantification by LC-MS/MS or GC-MS requires an internal standard that co-elutes with the analyte and mimics its ionization behavior while being distinguishable by a unique mass-to-charge ratio. Structural analogues (e.g., beclomethasone dipropionate, as referenced in the USP Betamethasone Valerate ointment monograph) frequently exhibit differential extraction recovery, chromatographic retention, and ionization efficiency, leading to variable matrix-effect correction and quantitative bias [1]. The deuterated analogue, 9-Bromo-betamethasone Valerate-d9, provides a +9 Da mass shift, ensuring baseline mass-spectral resolution from the non-deuterated target while maintaining near-identical physicochemical properties—a combination unattainable with any non-isotopic structural analogue [2].

Quantitative Differentiation Evidence for 9-Bromo-betamethasone Valerate-d9 Against Key Comparators


Isotopic Mass Difference Enables Unambiguous MS Discrimination Between Deuterated and Non-Deuterated Forms

9-Bromo-betamethasone Valerate-d9 exhibits a molecular ion mass of 546.54 Da, representing a +9.06 Da shift versus the non-deuterated form (537.48 Da). This mass difference, resulting from the replacement of nine hydrogen atoms by deuterium on the valerate ester side chain, permits complete baseline separation of the internal standard and analyte signals in single-quadrupole, triple-quadrupole, and high-resolution mass spectrometry platforms without compromising co-elution . In contrast, employing a structural analogue such as beclomethasone dipropionate (MW 521.04 Da) introduces a mass difference of only 16.44 Da from the analyte, but its distinct chemical structure leads to differential chromatographic retention (ΔRt typically >0.3 min) and variable ionization efficiency, which degrade quantitative accuracy [1].

Isotope Dilution Mass Spectrometry Internal Standard Selection Betamethasone Impurity Profiling

Deuterated SIL-IS Yields Superior Recovery Correction and Matrix Effect Compensation Compared to Structural Analogues

Stable isotope-labeled internal standards (SIL-IS) are widely recognized as superior to structural analogues for compensating matrix effects and extraction variability in LC-MS bioanalysis. In a systematic comparison, deuterated SIL-IS demonstrated extraction recovery within ±5% of the target analyte across complex biological matrices, whereas structural analogues exhibited recovery discrepancies of 15–30%, resulting in quantitative bias [1]. 9-Bromo-betamethasone Valerate-d9, as a SIL-IS, is expected to co-partition with its non-deuterated counterpart through liquid-liquid or solid-phase extraction, thereby normalizing recovery variance. In contrast, the USP-recommended structural analogue beclomethasone dipropionate differs in both steroid-core substitution (9α-chloro vs. 9α-bromo) and ester side-chain structure (propionate vs. valerate), leading to potential differential extraction efficiency and ion suppression/enhancement profiles [2].

Matrix Effect Correction Extraction Recovery Bioanalytical Method Validation

Regulatory Pharmacopeial Recognition of 9-Bromo-betamethasone Valerate as EP Impurity D and USP Related Compound D Mandates Its Specific Quantification

9-Bromo-betamethasone Valerate is codified as Betamethasone Valerate EP Impurity D (European Pharmacopoeia) and Betamethasone Valerate USP Related Compound D (United States Pharmacopeia). The USP monograph specifies a chromatographic purity limit of not more than 1.0% for any individual impurity, with system suitability requiring resolution of betamethasone valerate and Related Compound D [1]. For accurate quantification at this regulatory threshold, a deuterated internal standard such as 9-Bromo-betamethasone Valerate-d9 is essential to achieve the precision and accuracy required for batch-release testing. Use of non-deuterated Impurity D as a calibrator without a distinguishable internal standard introduces signal overlap and violates the fundamental principles of isotope dilution MS, the reference method for impurity quantification [2].

Pharmacopeial Compliance Impurity Profiling ANDA/NDA Regulatory Submission

Deuterated Impurity Standards Provide Isotopic Purity ≥95% for Trace-Level Quantification at the 0.1% (w/w) Threshold

Commercially available 9-Bromo-betamethasone Valerate-d9 is supplied with a typical purity of ≥95% (chemical purity) and deuterium isotopic enrichment sufficient to produce a distinct +9 Da isotopic cluster. This level of deuteration ensures that the SIL-IS signal does not interfere with the quantification of the non-deuterated impurity at target concentrations as low as 0.1% (w/w) relative to the betamethasone valerate active pharmaceutical ingredient . By comparison, non-deuterated 9-Bromo-betamethasone Valerate reference standards, although supplied at similar chemical purity (typically >98%), lack the mass-distinguishing feature required for use as an internal standard in MS-based assays [1].

Isotopic Purity Trace Impurity Analysis Quality Control

Procurement-Driven Application Scenarios for 9-Bromo-betamethasone Valerate-d9 in Pharmaceutical Quality Control and Bioanalysis


Quantification of EP Impurity D in Betamethasone Valerate Drug Substance for Pharmacopeial Batch-Release Testing

Pharmaceutical quality control laboratories conducting USP/EP compliance testing require accurate quantification of 9-Bromo-betamethasone Valerate (EP Impurity D) at the ≤1.0% threshold specified in the USP Betamethasone Valerate monograph [1]. Employing 9-Bromo-betamethasone Valerate-d9 as the SIL-IS in a validated LC-MS/MS isotope dilution method ensures that the impurity is quantified with high specificity and accuracy, avoiding the signal overlap and matrix-effect biases encountered with structural analogue internal standards. This scenario is directly relevant to ANDA/NDA regulatory submissions, where method validation data must demonstrate specificity, accuracy (±15% at the LOQ), and precision (RSD ≤15%) per ICH Q2(R1) guidelines.

Internal Standard for Betamethasone Valerate Impurity Profiling in Topical Formulations (Creams, Ointments, Lotions)

Betamethasone valerate is widely formulated as a topical corticosteroid for dermatological conditions. Forced degradation studies and stability testing of these formulations require monitoring of process-related impurities, including EP Impurity D, in complex excipient matrices. 9-Bromo-betamethasone Valerate-d9 serves as the SIL-IS in LC-MS/MS methods capable of resolving and quantifying multiple betamethasone-related impurities in a single analytical run, leveraging the +9 Da mass offset to avoid interference from co-eluting matrix components [2]. This application supports ICH Q3B compliance for impurity profiling in finished drug products.

Reference Standard for Method Development and Validation in Contract Research Organizations (CROs) Supporting Generic Drug Applications

CROs developing and validating analytical methods for generic betamethasone valerate products require characterized impurity standards and their deuterated internal standards to meet regulatory expectations for specificity and accuracy. 9-Bromo-betamethasone Valerate-d9, supplied with a Certificate of Analysis documenting chemical and isotopic purity, enables CROs to establish robust LC-MS/MS methods for impurity quantification, supporting abbreviated new drug applications (ANDAs). The use of a deuterated IS aligns with FDA guidance recommending stable isotope-labeled internal standards for bioanalytical method validation [3].

Clinical Bioanalysis of Betamethasone Valerate Pharmacokinetics Using Impurity-Specific Deuterated Internal Standards

In clinical pharmacokinetic studies of betamethasone valerate formulations, monitoring circulating levels of both the parent drug and its known impurities is increasingly required for safety assessment. 9-Bromo-betamethasone Valerate-d9 can serve as a SIL-IS for the simultaneous quantification of the 9-bromo impurity in human plasma, leveraging the well-established benefits of deuterated internal standards for matrix-effect correction in bioanalysis, as demonstrated for structurally related corticosteroids [2]. This application is particularly relevant to studies evaluating the systemic absorption of impurities from topical formulations.

Quote Request

Request a Quote for 9-Bromo-betamethasone Valerate-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.